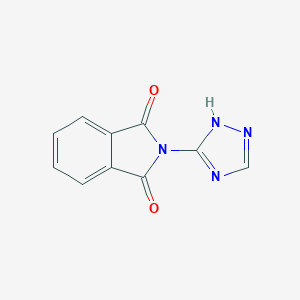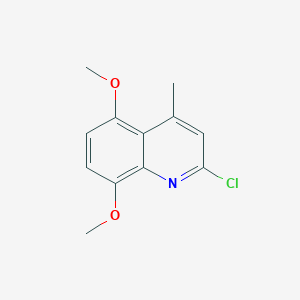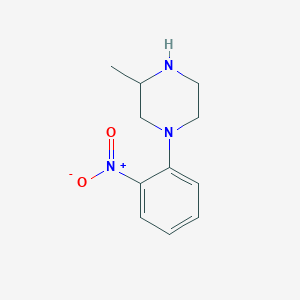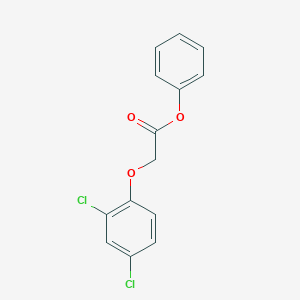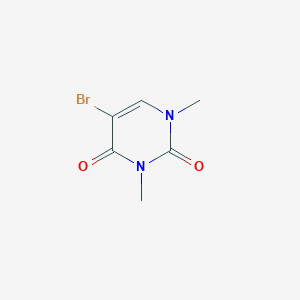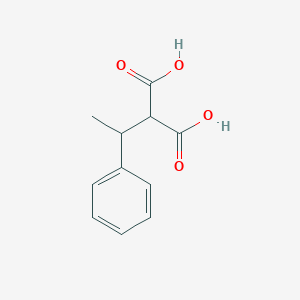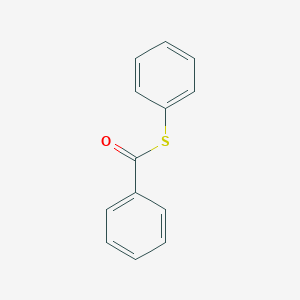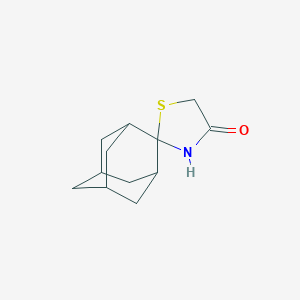![molecular formula C18H11BrO B187816 2-(4-Bromophenyl)indeno[2,1-b]pyran CAS No. 62096-35-9](/img/structure/B187816.png)
2-(4-Bromophenyl)indeno[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)indeno[2,1-b]pyran, also known as BRP, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of indeno[2,1-b]pyran derivatives, which have been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mechanism Of Action
The mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of key enzymes or signaling pathways involved in cell growth and proliferation. For example, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antitumor activity of 2-(4-Bromophenyl)indeno[2,1-b]pyran.
Biochemical And Physiological Effects
2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and antibacterial activities, this compound has been shown to possess anti-inflammatory effects. 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation. This suggests that 2-(4-Bromophenyl)indeno[2,1-b]pyran may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its relatively simple synthesis method. This compound can be synthesized in moderate yields using commercially available starting materials and simple reaction conditions. Additionally, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biological activities, which makes it a promising candidate for further study in the field of medicinal chemistry.
One of the limitations of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood, which can make it difficult to design experiments to study its biological effects.
Future Directions
There are several future directions for the study of 2-(4-Bromophenyl)indeno[2,1-b]pyran. One potential direction is to explore the structure-activity relationships of this compound and its derivatives. By synthesizing and testing a range of 2-(4-Bromophenyl)indeno[2,1-b]pyran derivatives, researchers may be able to identify compounds with improved biological activities and selectivity.
Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-Bromophenyl)indeno[2,1-b]pyran in vivo. This can help to determine the optimal dosing regimen and route of administration for this compound in preclinical and clinical studies.
Finally, the potential applications of 2-(4-Bromophenyl)indeno[2,1-b]pyran in the treatment of inflammatory diseases and bacterial infections should be further explored. By studying the mechanisms of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran in these contexts, researchers may be able to identify new targets for drug development and improve the treatment of these diseases.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)indeno[2,1-b]pyran involves the reaction of 4-bromobenzaldehyde with cyclohexane-1,3-dione in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the indeno[2,1-b]pyran ring system. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization or column chromatography.
Scientific Research Applications
2-(4-Bromophenyl)indeno[2,1-b]pyran has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In particular, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antibacterial activity against several strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
CAS RN |
62096-35-9 |
|---|---|
Product Name |
2-(4-Bromophenyl)indeno[2,1-b]pyran |
Molecular Formula |
C18H11BrO |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
InChI Key |
MWAUNIBIOZTIJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

